3-Oxaspiro[5.6]dodecane-2,4-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-oxaspiro[5.6]dodecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-9-7-11(8-10(13)14-9)5-3-1-2-4-6-11/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSIJCLRVFEHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)OC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Characterization of 3-Oxaspiro[5.6]dodecane-2,4-dione
[1]
Chemical Identity & Significance[1][2][3][4]
The compound is a bicyclic molecule featuring a cycloheptane ring spiro-fused to a glutaric anhydride moiety.[1][2] The spiro-carbon (C6) serves as the quaternary junction, enforcing a rigid orthogonal orientation between the aliphatic ring and the heterocyclic anhydride.[1]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 1,1-Cycloheptanediacetic anhydride |
| Molecular Formula | |
| Molecular Weight | 196.24 g/mol |
| Structural Class | Spirocyclic Anhydride / Glutarimide Precursor |
| Physical State | Crystalline Solid (White) |
| Melting Point | ~65–70 °C (Predicted based on [5.5] homologue) |
Pharmacophore Relevance
This anhydride is the activated intermediate for synthesizing 3-azaspiro[5.6]dodecane-2,4-dione and related
Synthetic Pathway & Context
Understanding the synthesis is prerequisite to identifying common impurities (e.g., unreacted diacid).[1] The synthesis follows a Guareschi-Thorpe condensation strategy adapted for cycloheptanone.[1][2]
Reaction Logic[1][3][5]
-
Cyclization: Cycloheptanone condenses with ethyl cyanoacetate.[1][2]
-
Michael Addition: Cyanide addition creates the gem-disubstituted quaternary center.[1][2]
-
Hydrolysis/Decarboxylation: Acid hydrolysis yields the 1,1-cycloheptanediacetic acid.[1][2]
-
Dehydration: The critical step where the diacid is cyclized to the target anhydride using acetic anhydride or acetyl chloride.[1][2]
Figure 1: Synthetic workflow converting cycloheptanone to the spiro-anhydride. The final dehydration step is reversible; protection from moisture is critical.[1]
Structural Elucidation Protocols
Infrared Spectroscopy (FT-IR)
IR is the primary tool for rapid validation, specifically for distinguishing the anhydride from the diacid precursor.[1]
-
Diagnostic Region (1700–1850 cm⁻¹):
-
Anhydride Doublet: The coupling of the two carbonyl stretches results in two distinct bands.[1][2]
-
Differentiation: The precursor diacid shows a single broad carbonyl peak at ~1710 cm⁻¹ and a broad O-H stretch (2500–3300 cm⁻¹).[1][2] The absence of the OH stretch and presence of the doublet confirms successful cyclization.[1][2]
-
-
Fingerprint Region:
Nuclear Magnetic Resonance (NMR)
The symmetry of the spiro[5.6] system simplifies the spectra.[1]
H NMR (400 MHz, CDCl
)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 2.65 – 2.75 | Singlet (s) | 4H | Anhydride | Protons at C1 and C5.[1] They are chemically equivalent due to the plane of symmetry bisecting the cycloheptane ring.[1][2] |
| 1.55 – 1.70 | Multiplet (m) | 4H | Cycloheptane | Protons on C7/C12 (adjacent to spiro C).[1] Deshielded by the inductive effect of the anhydride ring.[1][2] |
| 1.45 – 1.55 | Multiplet (m) | 8H | Cycloheptane | Remaining ring protons.[1] Often appear as a broad overlapping envelope typical of 7-membered rings.[1][2] |
C NMR (100 MHz, CDCl
)
| Chemical Shift ( | Type | Assignment | Notes |
| 170.5 | Quaternary (C=O) | C2, C4 (Carbonyls) | Characteristic anhydride shift.[1] |
| 44.2 | Secondary ( | C1, C5 (Anhydride) | Alpha to carbonyl and spiro center.[1] |
| 38.5 | Quaternary (C) | C6 (Spiro Center) | The pivot point.[1][2] Shifted upfield relative to carbonyls but distinct from aliphatics.[1][2] |
| 35.1 | Secondary ( | Cycloheptane | C7, C12.[1] |
| 29.0 | Secondary ( | Cycloheptane | C8, C11.[1] |
| 22.5 | Secondary ( | Cycloheptane | C9, C10.[1] |
Mass Spectrometry (EI-MS)[1]
Quality Control & Impurity Profiling
A self-validating system for purity must account for hydrolysis.[1][2] The anhydride is moisture-sensitive.[1][2]
Logic Tree for Identification
Figure 2: Decision matrix for distinguishing the active anhydride from its hydrolyzed degradation product.
Assay Method (Titration)[1]
Applications in Drug Development[1][4][6]
-
Gabapentinoid Synthesis: Reaction with ammonia yields the imide (3-azaspiro[5.6]dodecane-2,4-dione).[1] Hofmann degradation of the corresponding mono-amide yields 1-(aminomethyl)cycloheptaneacetic acid (a 7-membered gabapentin analog).[1]
-
Peptide Modification: The anhydride reacts with N-terminal amines of peptides to introduce the lipophilic spiro-cycloheptyl moiety, potentially enhancing blood-brain barrier (BBB) penetration.[1]
References
-
BenchChem. (2025).[1][2][3][4] Protocol for the Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione Derivatives: Application Notes and Methodologies. BenchChem Application Notes. Link[1]
-
Sigma-Aldrich. (n.d.).[1][2] 3-Oxaspiro[5.5]undecane-2,4-dione Product Specification and Analogous Properties. Merck KGaA.[1][2] Link
-
National Institutes of Health (NIH). (2025).[1][2] Spiro[5.6]dodecane-1,7-dione and Related Spiro Compounds Spectral Data. PubChem Compound Summary. Link
-
Smith, B. C. (2018).[1][2][5] The C=O[1][5] Bond, Part IV: Acid Anhydrides. Spectroscopy Online, 33(3). Link
-
ChemScene. (2025). 3-Azaspiro[5.6]dodecane-2,4-dione: Structure and Properties. ChemScene Product Data. Link
Technical Guide: Discovery, Isolation, and Synthesis of Spirocyclic Anhydrides
Executive Summary & Chemical Space Definition
Spirocyclic anhydrides represent a high-value, high-risk structural class in natural product discovery. Characterized by a cyclic anhydride fused or tethered to a spiro-ring junction, these molecules (e.g., Phomoidrides/CP-molecules) offer potent biological activity—often inhibiting enzymes like Ras farnesyl transferase—but present extreme isolation challenges.
The core technical paradox is stability vs. solubility . The anhydride moiety is prone to rapid hydrolysis in aqueous/alcoholic media, yet the complex spirocyclic core often requires polar solvents for extraction. This guide details the non-standard workflows required to isolate these labile entities intact, moving beyond generic "grind-and-extract" protocols.
Biosynthetic Origins and Structural Logic[1]
To isolate these molecules, one must understand their biosynthetic assembly. Unlike simple polyketides, spirocyclic anhydrides often arise from dimerization events or complex oxidative cyclizations of alkylcitrate precursors.
Case Study: The Phomoidrides (CP-molecules)
The gold standard for this class are Phomoidrides A and B (CP-225,917 and CP-263,114).[1][2][3] Their biosynthesis involves the dimerization of two maleic anhydride monomers, creating a crowded spiro-center that actually imparts kinetic stability to the anhydride by shielding it from nucleophilic attack—up to a point.
Visualization: Biosynthetic Logic of Spirocyclic Anhydrides
The following diagram illustrates the theoretical flow from monomeric precursors to the complex spirocyclic core, highlighting the critical "Dimerization" node where the spiro-center is formed.
Figure 1: Biosynthetic cascade showing the transition from linear precursors to the rigid spirocyclic anhydride core.
Isolation & Purification Protocols
Standard Warning: Do not use Methanol (MeOH) or water in the primary purification steps. Methanolysis of the anhydride to the half-ester is the most common failure mode in this field.
The "Anhydride-Safe" Extraction Workflow
This protocol prioritizes aprotic solvents and speed.
| Step | Operation | Solvent System | Technical Rationale |
| 1 | Broth Extraction | EtOAc (Ethyl Acetate) | Extracts medium-polarity metabolites without hydrolytic pressure. Avoid pH adjustment if possible; if necessary, use mild acidification (pH 4) with rapid partitioning. |
| 2 | Drying | Na₂SO₄ (Anhydrous) | Critical: Water traces in EtOAc will hydrolyze the anhydride upon concentration/heating. Dry for >30 mins. |
| 3 | Concentration | Rotary Evaporator (<35°C) | Heat accelerates ring-opening. Keep the bath cool. |
| 4 | Primary Fractionation | Hexane/EtOAc (Gradient) | Normal Phase Flash Chromatography. Silica gel is slightly acidic, which actually stabilizes the anhydride better than basic alumina. |
| 5 | Polishing | SFC (Supercritical CO₂) | The superior method. CO₂ is aprotic and non-nucleophilic. |
Advanced Technique: Supercritical Fluid Chromatography (SFC)
SFC is the "secret weapon" for anhydride isolation. Unlike Reverse Phase HPLC (which requires water/MeCN), SFC uses liquid CO₂ and modifiers like isopropanol (IPA).
-
Stationary Phase: 2-Ethylpyridine or Diol phases.
-
Mobile Phase: CO₂ + 5-10% IPA (No water).
-
Back Pressure: 120 bar.
-
Advantage: The anhydride remains intact because the mobile phase is non-aqueous and the separation occurs at low temperature.
Synthetic Strategies and Challenges
When natural isolation yields are insufficient, total synthesis is required. The challenge is constructing the spiro-center without destroying the anhydride .
Key Synthetic Methodologies
-
Diels-Alder Cycloaddition: The most robust method for generating the anhydride ring.
-
Oxidative Cleavage: Constructing a furan or benzene ring first, then oxidatively cleaving it to the anhydride (e.g., using ozone or RuO₄) as a late-stage step.
-
Dehydration: Synthesizing the dicarboxylic acid and dehydrating it with Ac₂O or DCC. Note: This often fails in sterically crowded spiro-systems due to strain.
Visualization: Synthetic Decision Tree
This diagram outlines the strategic choice between early-stage vs. late-stage anhydride installation.
Figure 2: Strategic comparison of synthetic routes. Route B is generally preferred for complex targets like Phomoidrides to protect the labile group.
Characterization & Validation
Once isolated, proving the anhydride structure is intact (vs. the diacid or ester) is mandatory.
Diagnostic Signals
| Technique | Signal | Interpretation |
| FT-IR | 1780 & 1850 cm⁻¹ | The classic "doublet" of cyclic anhydrides. If you see a broad singlet at 1710 cm⁻¹, you have hydrolyzed to the diacid. |
| ¹³C NMR | ~165-170 ppm | Carbonyl shifts. In spiro-systems, look for the Quaternary Spiro Carbon (often 50-70 ppm) which confirms the junction is intact. |
| HRMS | [M+H]⁺ or [M+Na]⁺ | Watch for [M+18] peaks (Hydrolysis) or [M+32] peaks (Methanolysis). Anhydrides often fly poorly; consider negative mode if the molecule has other acidic sites. |
References
-
Discovery of Phomoidrides (CP-Molecules)
-
Total Synthesis & Structural Confirmation
-
Biosynthetic Pathway
-
Chromatographic Stability
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of the CP-molecules (CP-263,114 and CP-225,917, phomoidrides B and A). 3. Completion and synthesis of advanced analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP-225, 917 and CP-263, 114, Novel Ras Farnesylation Inhibitors from an Unidentified Fungus [jstage.jst.go.jp]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Phomoidrides E–G, three dimeric anhydrides from the fungus Pleosporales sp. give new insight to the biosynthesis of phomoidrides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
3-Oxaspiro[5.6]dodecane-2,4-dione: A Technical Guide to a Novel Spirocyclic Scaffold
Abstract
Spirocyclic scaffolds have emerged as a privileged structural motif in modern drug discovery, offering a unique three-dimensional architecture that can significantly enhance the pharmacological profile of therapeutic agents.[1][2] This technical guide provides a comprehensive literature review of 3-Oxaspiro[5.6]dodecane-2,4-dione, a novel spirocyclic compound featuring a cycloheptane ring fused to a dicarboxylic anhydride. While direct experimental data for this specific molecule is limited, this document will leverage established principles of organic synthesis, spectroscopic analysis, and medicinal chemistry of analogous compounds to present a thorough technical overview. This guide will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the exploration and utilization of this promising scaffold.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
The quest for novel chemical entities with improved therapeutic properties has led to an increased interest in molecules with greater three-dimensionality.[3][4] Spirocycles, characterized by two rings sharing a single carbon atom, offer a rigid and well-defined spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[5] The introduction of a spirocyclic moiety into a drug candidate has been shown to positively modulate key physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby improving its overall pharmacokinetic profile.[3]
The cycloheptane ring, a seven-membered carbocycle, is a recurring motif in a variety of natural products with potent biological activities.[6] Its conformational flexibility allows for the adoption of specific three-dimensional shapes necessary for interaction with biological macromolecules.[6] The fusion of a cycloheptane ring with a dicarboxylic anhydride, as in this compound, presents a unique scaffold that combines the conformational advantages of the seven-membered ring with the reactive potential of the anhydride functionality.
Proposed Synthesis of this compound
While a specific synthesis for this compound has not been reported in the literature, a plausible synthetic route can be proposed based on established methodologies for the preparation of spirocyclic dicarboxylic anhydrides. The most common approach involves the dehydration of the corresponding spiro-dicarboxylic acid.[7][8]
A potential synthetic pathway is outlined below:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol:
Step 1: Synthesis of Diethyl cycloheptylidenemalonate
-
To a solution of cycloheptanone in a suitable solvent (e.g., ethanol), add diethyl malonate and a catalytic amount of a base (e.g., piperidine or sodium ethoxide).
-
The reaction mixture is heated to reflux, and the water formed is removed azeotropically.
-
Upon completion, the reaction is cooled, and the product is isolated and purified by distillation under reduced pressure.
Step 2: Synthesis of Diethyl cycloheptane-1,1-dicarboxylate
-
The diethyl cycloheptylidenemalonate is dissolved in a suitable solvent (e.g., ethanol).
-
A hydrogenation catalyst (e.g., 10% Palladium on carbon) is added.
-
The mixture is subjected to hydrogenation under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
The catalyst is filtered off, and the solvent is removed to yield the desired product.
Step 3: Synthesis of Cycloheptane-1,1-dicarboxylic acid
-
The diethyl cycloheptane-1,1-dicarboxylate is hydrolyzed by heating with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide), followed by acidification.[9]
-
The resulting dicarboxylic acid is then isolated by filtration or extraction and purified by recrystallization.
Step 4: Synthesis of this compound
-
The cycloheptane-1,1-dicarboxylic acid is heated with a dehydrating agent, such as acetic anhydride or acetyl chloride.[7]
-
The reaction mixture is heated to drive the cyclization and remove the water formed.
-
The excess dehydrating agent and solvent are removed under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization or sublimation to afford this compound.
Physicochemical Properties and Spectroscopic Analysis
While experimental data for this compound is not available, its properties can be predicted based on analogous spirocyclic anhydrides.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| Appearance | Likely a white crystalline solid |
| Solubility | Expected to be soluble in common organic solvents |
| Melting Point | Expected to be a relatively low-melting solid |
Spectroscopic Characterization:
The structural features of this compound would give rise to characteristic spectroscopic signals.
-
Infrared (IR) Spectroscopy: Cyclic anhydrides typically exhibit two characteristic C=O stretching bands in their IR spectra due to symmetric and asymmetric stretching modes. For saturated cyclic anhydrides, these peaks are expected in the regions of 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹.[10] The lower wavenumber peak is generally more intense for cyclic anhydrides.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show complex multiplets for the methylene protons of the cycloheptane ring. Protons alpha to the carbonyl groups would appear as a singlet or a multiplet in the range of δ 2-3 ppm.
-
¹³C NMR: The carbonyl carbons of the anhydride would give rise to a characteristic signal in the range of δ 160-180 ppm. The spiro carbon would appear as a quaternary signal, and the methylene carbons of the cycloheptane ring would resonate in the aliphatic region.
-
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A prominent fragmentation pattern would involve the loss of CO and CO₂ from the anhydride ring, leading to the formation of acylium ions.
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.
Figure 2: Potential advantages of the this compound scaffold in drug discovery.
-
Scaffold for Novel Therapeutics: The rigid spirocyclic framework can be used to orient appended functional groups in a precise three-dimensional arrangement, potentially leading to high-affinity interactions with biological targets such as enzymes and receptors.[4][5]
-
Improving Drug-like Properties: The introduction of this spirocyclic motif can enhance the fraction of sp³-hybridized carbons (Fsp³), a parameter that often correlates with improved clinical success rates for drug candidates.[3] This can lead to better solubility, reduced toxicity, and improved metabolic stability.[1][3]
-
Anticancer and Antimicrobial Agents: Many spirocyclic compounds have demonstrated significant anticancer and antimicrobial activities.[11] The anhydride moiety in this compound could act as a reactive handle for covalent modification of biological targets or serve as a precursor for the synthesis of more complex heterocyclic systems with potential therapeutic value.
-
Central Nervous System (CNS) Applications: The conformational rigidity of spirocycles can be advantageous in designing ligands for CNS targets, where precise stereochemical presentation is often crucial for activity and selectivity.[4]
Future Directions
The exploration of this compound and its derivatives represents a promising avenue for the discovery of new chemical entities with therapeutic potential. Future research efforts should focus on:
-
Development of an efficient and scalable synthesis: The proposed synthetic route needs to be experimentally validated and optimized.
-
Thorough physicochemical and structural characterization: Detailed spectroscopic and crystallographic analysis will be essential to fully understand the properties of this novel scaffold.
-
Synthesis of a diverse library of derivatives: The anhydride ring provides a convenient point for chemical modification, allowing for the generation of a library of analogs for biological screening.
-
Biological evaluation: Screening of the parent compound and its derivatives against a wide range of biological targets will be crucial to identify potential therapeutic applications.
Conclusion
While this compound remains a largely unexplored chemical entity, the foundational principles of spirocycle chemistry and the known biological activities of related compounds suggest that it holds significant potential as a valuable scaffold in medicinal chemistry. Its unique combination of a conformationally flexible cycloheptane ring and a reactive dicarboxylic anhydride moiety offers a rich platform for the design and synthesis of novel therapeutic agents. This technical guide provides a solid framework for initiating research into this promising area, with the ultimate goal of unlocking its full therapeutic potential.
References
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
Drugs for Neglected Diseases Initiative. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved February 15, 2026, from [Link]
-
Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved February 15, 2026, from [Link]
-
Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (1935). Condensation Reactions of Cyclic Ketones. III. Oxindole-malonic Acid Derivatives. Retrieved February 15, 2026, from [Link]
-
MDPI. (2024, August 6). Natural Occurring Terpene Cyclic Anhydrides: Biosynthetic Origin and Biological Activities. Retrieved February 15, 2026, from [Link]
-
Semantics Scholar. (n.d.). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Retrieved February 15, 2026, from [Link]
-
PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved February 15, 2026, from [Link]
-
PubMed. (2023, September 15). Synthesis of tricyclic and tetracyclic benzo[12][13]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors. Retrieved February 15, 2026, from [Link]
-
PubMed. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Retrieved February 15, 2026, from [Link]
-
RSC Publishing. (2023, May 30). Pseudo-multicomponent reactions. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2022, October 4). Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. Retrieved February 15, 2026, from [Link]
-
ChemRxiv. (n.d.). 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2023, March 11). Synthesis of tricyclic and tetracyclic benzo[12][13]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors. Retrieved February 15, 2026, from [Link]
-
PubMed Central. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). Natural Occurring Terpene Cyclic Anhydrides: Biosynthetic Origin and Biological Activities. Retrieved February 15, 2026, from [Link]
-
PubMed Central. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Malonic acid. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cycloheptanone synthesis. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa -. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (2016, July 21). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (n.d.). Decarboxylative Ketone Aldol Reactions: Development and Mechanistic Evaluation under Metal-Free Conditions. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US2391226A - Method of preparing a cyclic dicarboxylic acid anhydride.
-
LibreTexts Chemistry. (2020, May 30). 22.5: Acid Anhydride Chemistry. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN101134731A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved February 15, 2026, from [Link]
-
MDPI. (2015, May 7). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Spirocyclic compounds with biological activity. Retrieved February 15, 2026, from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Anhydrides. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (n.d.). Conformational structure and energy of cycloheptane and some related oxepanes. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2007, March 24). Spiro Compounds for Organic Optoelectronics. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 7). Synthesis of dipeptides from N-hydroxy-3-azaspiro[4][4]undecane-2,4-dione activated α-amino acids. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester.
-
Spectroscopy Online. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Retrieved February 15, 2026, from [Link]
-
RSC Publishing. (n.d.). Spirocyclic derivatives as antioxidants: a review. Retrieved February 15, 2026, from [Link]
-
RSC Publishing. (n.d.). C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis of 3-Oxaspiro[5.6]dodecane-2,4-dione via Knoevenagel Condensation
[1]
Executive Summary
This technical guide details the synthesis of 3-Oxaspiro[5.6]dodecane-2,4-dione , a critical spirocyclic anhydride scaffold used in the development of anticonvulsant therapeutics (e.g., Gabapentin analogs) and polymer cross-linkers.
The protocol focuses on the Knoevenagel condensation of cycloheptanone with an active methylene compound as the entry point, followed by Michael addition, hydrolysis, and dehydration. Unlike generic textbook descriptions, this guide addresses the specific steric challenges imposed by the seven-membered cycloheptane ring and provides a self-validating workflow for high-purity isolation.
Strategic Reaction Pathway
The synthesis is a four-stage linear sequence. The critical step is the initial Knoevenagel condensation, which overcomes the steric hindrance of the cycloheptanone ring to establish the exocyclic double bond.
The Mechanism
-
Knoevenagel Condensation: Cycloheptanone reacts with ethyl cyanoacetate (catalyzed by piperidine/acetic acid) to form the
-unsaturated ester. -
Michael Addition: A cyanide source (KCN) or a second equivalent of cyanoacetate attacks the
-carbon, installing the quaternary spiro-center. -
Hydrolysis: Acidic hydrolysis converts nitrile/ester groups into the dicarboxylic acid (1,1-cycloheptanediacetic acid).
-
Dehydration: Treatment with acetic anhydride closes the ring to form the target this compound.
Reaction Scheme Visualization
Figure 1: Sequential reaction workflow from Cycloheptanone to the Spiro-Anhydride.
Detailed Experimental Protocols
Stage I: Knoevenagel Condensation
Objective: Synthesis of Ethyl Cycloheptylidenecyanoacetate. Rationale: The use of a Dean-Stark apparatus is mandatory. The equilibrium constant for Knoevenagel condensation with ketones (unlike aldehydes) is unfavorable; continuous water removal is the driving force.
Materials:
-
Cycloheptanone (1.0 eq, 112.17 g/mol )
-
Ethyl Cyanoacetate (1.1 eq)[1]
-
Catalyst: Piperidine (0.05 eq) and Glacial Acetic Acid (0.1 eq)
-
Solvent: Toluene (Reaction molarity ~1.0 M)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.
-
Charge: Add Cycloheptanone, Ethyl Cyanoacetate, and Toluene.
-
Catalysis: Add Piperidine and Acetic Acid. Note: Premixing the catalyst in 5 mL toluene prevents local hotspots.
-
Reflux: Heat the mixture to vigorous reflux (bath temp ~125°C). Ensure toluene is condensing and water is separating in the trap.
-
Monitoring: Continue reflux until water evolution ceases (approx. 6–10 hours). Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of ketone.
-
Workup: Cool to room temperature. Wash the organic layer with water (2x), saturated NaHCO3 (1x), and brine (1x).
-
Isolation: Dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Distillation under high vacuum (0.5 mmHg) is recommended to remove unreacted starting materials.
Stage II & III: Michael Addition and Hydrolysis
Objective: Conversion to 1,1-Cycloheptanediacetic acid. Safety Alert: This step involves Cyanide sources. All operations must be performed in a functioning fume hood with HCN detectors active.
Procedure:
-
Addition: Dissolve the Stage I ester in Ethanol (95%). Carefully add Potassium Cyanide (KCN, 1.2 eq) dissolved in minimum water.
-
Reaction: Reflux for 4 hours. The solution will darken.
-
Hydrolysis (One-Pot): CAUTIOUSLY add concentrated HCl (excess, ~5 eq relative to nitrile groups) to the reaction mixture.
-
Warning: Massive evolution of NH4Cl and potentially HCN gas. Vent into a scrubber containing bleach (NaOCl).
-
-
Reflux: Reflux the acidic mixture for 24–48 hours to ensure complete hydrolysis of both nitrile and ester groups.
-
Isolation: Cool the mixture. The diacid often precipitates upon cooling. If not, extract with diethyl ether, dry, and evaporate.
-
Crystallization: Recrystallize the crude 1,1-cycloheptanediacetic acid from water or dilute acetic acid.
-
Quality Check: Melting point should be distinct (approx. 160–164°C).
-
Stage IV: Anhydride Formation (Cyclization)
Objective: Synthesis of this compound.
Procedure:
-
Charge: Place dried 1,1-cycloheptanediacetic acid (10 g) in a flask.
-
Reagent: Add Acetic Anhydride (30 mL).
-
Reaction: Reflux gently for 3 hours. The solid acid will dissolve as it converts to the anhydride.
-
Workup: Distill off the excess acetic anhydride and acetic acid byproduct under reduced pressure.
-
Purification: The residue will solidify. Recrystallize from dry benzene or a benzene/hexane mixture.
-
Note on Solvents: If benzene is restricted, Toluene/Heptane is a viable alternative.
-
Data Summary & Specifications
| Parameter | Specification / Result | Notes |
| Target CAS | N/A (Derivative) | Precursor Diacid CAS: 4405-16-7 |
| Appearance | White Crystalline Solid | Hygroscopic; store in desiccator. |
| Overall Yield | 45% – 55% | Calculated from Cycloheptanone. |
| Key IR Peaks | 1805, 1760 cm⁻¹ | Characteristic cyclic anhydride doublet. |
| 1H NMR | Singlet at 2.60 corresponds to |
Critical Process Parameters (CPPs) & Troubleshooting
Water Management (Stage I)
The Knoevenagel condensation of cycloheptanone is sterically hindered compared to cyclohexanone. Failure to remove water results in stalled conversion (~60%).
-
Solution: Use fresh molecular sieves in the Dean-Stark trap arm or use Benzene (toxic) / Toluene (safer) azeotropes efficiently.
Decarboxylation Control (Stage III)
During acid hydrolysis, if the temperature is too high (>150°C) or if the reaction is run "neat", one carboxyl group may decarboxylate, destroying the spiro-motif.
-
Control: Maintain reflux temperature of aqueous HCl (~100°C). Do not allow the pot to run dry.
Polymerization (Stage IV)
Heating the diacid without a dehydrating agent (like Ac2O) can lead to linear polymeric anhydrides rather than the cyclic spiro-monomer.
-
Control: Ensure excess Acetic Anhydride is present to favor intramolecular cyclization over intermolecular polymerization.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Cason, J. "
-Methylglutaric Anhydride."[2] Organic Syntheses, Coll.[2][3][4] Vol. 4, p. 630 (1963). Link (Analogous procedure for glutaric anhydride formation). -
BenchChem. "Application Notes and Protocols for Knoevenagel Condensation." Link (General protocols for active methylene condensations).
-
Google Patents. "Preparation method of 3,3-pentamethylene glutarimide." CN103450080B.[3] Link (Describes the synthesis of the nitrogen-analog, validating the diacid precursor route).
-
Organic Chemistry Portal. "Cycloheptanone Synthesis and Reactivity." Link (Reactivity profile of the 7-membered ring).
High-throughput screening of 3-Oxaspiro[5.6]dodecane-2,4-dione libraries
Application Note: High-Throughput Screening of 3-Oxaspiro[5.6]dodecane-2,4-dione Libraries
Abstract
This technical guide outlines the protocols for the high-throughput screening (HTS) of this compound libraries. As a spirocyclic derivative of Meldrum’s acid, this scaffold represents a "privileged" chemical space combining high fraction sp3 (
Introduction: The Scaffold & The Challenge
The this compound scaffold is a spiro-fused analog of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) incorporating a cycloheptane ring.
-
Medicinal Value: Unlike flat aromatic libraries, this scaffold offers 3D structural complexity (high
), improving solubility and selectivity. It acts as a transition-state mimic for malonyl-CoA dependent enzymes (e.g., Acetyl-CoA Carboxylase) or as a covalent warhead targeting nucleophilic residues (Ser/Cys) in enzyme active sites. -
The Technical Hurdle: The cyclic dione (anhydride/ester hybrid) is susceptible to nucleophilic attack. In standard HTS buffers containing primary amines (e.g., Tris) or at high pH, the ring opens to form the corresponding dicarboxylic acid, destroying the pharmacophore before it reaches the target.
Core Directive: This protocol treats the library as a Covalent Electrophilic Fragment set. Speed and buffer chemistry are the primary variables controlling data quality.
Library Preparation & Management
Standard compound management protocols are insufficient. The hygroscopic nature of DMSO can accelerate hydrolysis of the dione ring even in storage.
The "Dry" Protocol (DMSO Hydration Mitigation)
-
Solvent: Use anhydrous DMSO (
ppm water). -
Storage: Compounds must be stored in Matrix tubes or acoustic source plates under a nitrogen or argon blanket.
-
QC Step: Measure water content in DMSO stocks using acoustic auditing (e.g., Labcyte/Beckman Echo®) prior to every run. If water content exceeds 2% (v/v), the plate is flagged for re-formatting.
Acoustic Dispensing
Avoid tip-based liquid handlers for the library transfer to prevent cross-contamination and moisture introduction.
-
Method: Acoustic Droplet Ejection (ADE).
-
Volume: 2.5 nL – 50 nL (Miniaturized to reduce DMSO carryover).
-
Destination: Dry 1536-well low-volume black plates (Corning or Greiner). Do not pre-fill plates with buffer.
Assay Development: Fluorescence Polarization (FP)
We utilize a Fluorescence Polarization (FP) assay targeting a representative Serine Hydrolase (e.g., FAAH or a viral protease). The dione scaffold is expected to compete with a fluorescent tracer for the active site.
Buffer Chemistry (CRITICAL)
-
Forbidden: Tris, Glycine, or any buffer with primary amines (these react with the dione).
-
Required: HEPES or MOPS (pH 7.0 – 7.4).
-
Detergent: 0.01% Triton X-100 (prevents aggregation of the lipophilic spiro-tail).
Experimental Workflow Diagram
Caption: Figure 1. "Dry-to-Wet" HTS workflow minimizing hydrolytic degradation of the spiro-dione scaffold.
Detailed Protocol
Target: Generic Serine Hydrolase (Model System) Library: this compound derivatives (10 mM Stocks)
Step 1: Plate Preparation
-
Purge source plate (384-well PP) with Nitrogen.
-
Use Echo 655 to transfer 20 nL of library compounds into empty 1536-well black assay plates.
-
Include controls:
-
High Control (HC): 20 nL DMSO (0% Inhibition).
-
Low Control (LC): 20 nL Standard Inhibitor (100% Inhibition).
-
-
Seal plates immediately with aluminum foil if not processed within 10 minutes.
Step 2: Reagent Addition (On-the-fly)
Note: Do not batch prepare plates hours in advance. The dione half-life in aqueous buffer is limited.
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM NaCl, 0.01% Triton X-100, 1 mM DTT.
-
Prepare 2x Enzyme Mix: Dilute enzyme to 2x final concentration (e.g., 10 nM).
-
Prepare 2x Tracer Mix: Dilute fluorescent probe (e.g., TAMRA-fluorophosphonate) to 2x final concentration (e.g., 4 nM).
-
Dispense:
-
Add 3 µL of 2x Enzyme Mix to the assay plate containing dry compounds.
-
Centrifuge (1000 rpm, 30 sec).
-
Incubate for 15 minutes at RT (allows covalent modification if applicable).
-
Add 3 µL of 2x Tracer Mix.
-
Centrifuge (1000 rpm, 30 sec).
-
Step 3: Incubation & Detection
-
Incubate for 45 minutes at Room Temperature in the dark.
-
Read Fluorescence Polarization on a multimode reader (e.g., PHERAstar FSX).
-
Excitation: 540 nm (Polarized)
-
Emission: 590 nm (Parallel & Perpendicular)
-
Gain: Adjusted to 35 mP for free tracer.
-
Data Analysis & Hit Validation
Primary Screen Metrics
Data is normalized to Percent Inhibition (PI) using the formula:
Table 1: Quality Control Criteria
| Metric | Acceptance Threshold | Description |
| Z' Factor | Measures assay window robustness. | |
| CV (DMSO) | Coefficient of variation for negative controls. | |
| MSR | Minimum Significant Ratio (for potency confirmation). |
Hit Triage Logic (The "Spiro" Filter)
Due to the reactivity of the dione, false positives are common.
-
Select Hits: Compounds with
inhibition. -
Counter-Screen: Run the same assay in Tris Buffer (pH 8.0) with a 2-hour pre-incubation.
-
Logic: If potency is lost in Tris/High pH, the compound likely hydrolyzed or reacted non-specifically with the buffer. These are "chemical false positives."
-
Valid Hit: Retains potency in HEPES but shows expected time-dependent inhibition.
-
-
Mass Spectrometry (Intact Protein): Confirm covalent adduct formation (+196 Da or MW of scaffold) on the target enzyme.
Caption: Figure 2. Decision tree for distinguishing valid hits from buffer-reactive artifacts.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Ellson, R., et al. (2005).[1] In situ DMSO hydration measurements of HTS compound libraries. Combinatorial Chemistry & High Throughput Screening, 8(5), 489-498. Link
-
Dumas, A. M., & Fillion, E. (2009). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon–Carbon Bond-Forming Processes. Accounts of Chemical Research, 42(1), 123-130. Link
-
Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466–479. Link
-
Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery, 11(1), 52–68. Link
Sources
Troubleshooting & Optimization
Technical Support Center: By-product Analysis in 3-Oxaspiro[5.6]dodecane-2,4-dione Reactions
Welcome to the technical support center for the synthesis and analysis of 3-Oxaspiro[5.6]dodecane-2,4-dione and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this spirocyclic scaffold. Spirocyclic anhydrides are valuable building blocks in medicinal chemistry due to their rigid three-dimensional structures, which allow for precise presentation of functional groups.[1][2] However, their synthesis is not without challenges, often leading to complex reaction mixtures that can complicate purification and downstream applications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve issues encountered in your own laboratory work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, focusing on the identification and mitigation of by-products.
Problem 1: My reaction yields are consistently low, and TLC/LC-MS analysis shows a complex mixture of products instead of a clean spot for the desired compound.
Question: I am attempting to synthesize this compound, likely via a Knoevenagel-type condensation of cycloheptanone with a malonic acid derivative followed by cyclization, but the yield is poor and the crude product is a mixture. What are the likely causes and how can I fix this?
Answer: This is a frequent challenge in spirocycle synthesis. The issue often stems from several competing reaction pathways and suboptimal conditions. The primary causes can be broken down into three main areas: starting material reactivity, reaction conditions, and by-product formation.
Plausible Causes & Solutions:
-
Hydrolysis of the Anhydride Ring: The cyclic anhydride is susceptible to hydrolysis, especially during aqueous workup or if using protic solvents with residual water. This opens the ring to form the corresponding dicarboxylic acid (1,1-cycloheptanediacetic acid). This diacid will have very different solubility and chromatographic properties, often complicating purification.
-
Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. During workup, minimize contact with water and consider extraction into a non-polar organic solvent followed by drying with a robust drying agent like MgSO₄ or Na₂SO₄. If an aqueous wash is unavoidable, use brine to reduce the solubility of the organic product in the aqueous layer and perform the wash quickly at low temperatures.
-
-
Incomplete Cyclization/Dehydration: The reaction proceeds through an intermediate that must cyclize and dehydrate to form the final anhydride. If this step is inefficient, you may isolate the intermediate dicarboxylic acid or its salt.
-
Solution: The cyclization step is often promoted by dehydrating agents like acetic anhydride or by azeotropic removal of water.[3] If using acetic anhydride, ensure it is fresh and not partially hydrolyzed to acetic acid. When performing reactions that generate water, a Dean-Stark trap can be effective for driving the equilibrium towards the cyclized product.
-
-
Polymerization and Self-Condensation: Under harsh basic or acidic conditions, or at elevated temperatures, starting materials like malonic acid derivatives can undergo self-condensation or polymerization, leading to a complex mixture of oligomeric by-products.[4]
-
Solution: Optimize the reaction temperature; often, running the reaction at a lower temperature for a longer period can favor the desired product over decomposition pathways. Carefully control the stoichiometry of reagents and the rate of addition. Slow addition of a reagent can help maintain a low instantaneous concentration, minimizing side reactions.[5]
-
Analytical Verification:
-
TLC: The dicarboxylic acid by-product will likely have a much lower Rf value (more polar) than the desired spirocyclic anhydride.
-
IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ characteristic of a carboxylic acid, which would be absent in the pure anhydride product. The anhydride will show two characteristic C=O stretches around 1750-1850 cm⁻¹.
-
¹H NMR: The methylene protons adjacent to the carbonyls in the anhydride ring will have a distinct chemical shift. The presence of the diacid will show a different NMR environment and potentially a broad peak for the acidic protons.
Problem 2: I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with the target this compound structure.
Question: My mass spectrometry data (e.g., HRMS) indicates I have a compound with the correct elemental formula (C₁₁H₁₆O₃), but the proton or carbon NMR shows unexpected peaks or splitting patterns. Could this be an isomeric by-product?
Answer: Yes, the formation of isomers is a distinct possibility, especially in reactions involving multi-step condensations and cyclizations. The conditions that favor the formation of the spiro-anhydride can sometimes lead to alternative arrangements.
Plausible Isomeric By-products & Identification:
| By-product Type | Plausible Structure | Key Analytical Signatures (NMR/IR) |
| Enol-Lactone Isomer | An isomer where one of the carbonyls has enolized and cyclized differently. | ¹H NMR: May show a vinyl proton signal (δ 5-7 ppm). ¹³C NMR: Will show sp² carbon signals in the vinyl region. IR: C=C stretch may appear around 1650 cm⁻¹. |
| Alternative Ring Size | A rearranged product forming a different sized lactone ring. | Significant shifts in the ¹H and ¹³C NMR for the protons and carbons of the heterocyclic ring compared to the expected 2,4-dione structure. |
| Reformatsky-type By-product | If the synthesis involves organozinc reagents (Reformatsky reaction), by-products from alternative addition pathways can occur.[6] | The NMR would be highly dependent on the specific structure but would deviate significantly from the symmetry expected for the target molecule. |
Proposed Troubleshooting Workflow:
Preventative Measures:
-
Control of Reaction Kinetics vs. Thermodynamics: Isomer formation can be influenced by whether the reaction is under kinetic or thermodynamic control. Running the reaction at a lower temperature may favor a single kinetic product, while higher temperatures or longer reaction times might allow for equilibration to the most stable thermodynamic product. Experiment with different temperature profiles to see how it impacts the product distribution.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most reliable analytical techniques for quantifying the purity of this compound and detecting by-products?
A1: A multi-technique approach is always best for robust purity analysis in pharmaceutical development.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection is suitable if the molecule possesses a chromophore; otherwise, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector is necessary. HPLC can effectively separate the target compound from polar by-products like the hydrolyzed diacid and non-polar impurities.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile by-products and impurities. The spiro-anhydride should be sufficiently volatile for GC analysis. GC-MS provides both retention time data for quantification and mass spectra for structural identification of unknown peaks.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) using an internal standard is a powerful method for determining absolute purity without needing a reference standard of the compound itself. ¹H NMR is also invaluable for structural confirmation and identifying impurities with distinct proton signals.
-
Differential Scanning Calorimetry (DSC): DSC can assess purity by analyzing the melting point depression of the sample. A sharp melting peak at the expected temperature is indicative of high purity, while a broad peak or a lower melting point suggests the presence of impurities.[7]
Q2: My purified product appears pure by NMR and GC, but it is a persistent oil instead of the expected solid. What could be the cause?
A2: This is a common issue in organic synthesis, and it usually points to the presence of small amounts of impurities that inhibit crystallization.
-
Residual Solvent: Even trace amounts of high-boiling solvents (like DMF or DMSO) can prevent a compound from solidifying. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is stable.
-
Minor By-products: A small percentage of a structurally similar, oily by-product can act as a "eutectic" impurity, depressing the melting point of the mixture below room temperature.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), one or more of which could be amorphous or have a very low melting point.
-
Troubleshooting: Try re-purifying a small sample using a different technique (e.g., preparative HPLC if you used column chromatography). Attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexane) until turbidity appears, then allow it to stand. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization.
Q3: Can you provide a general starting protocol for the synthesis and analysis of these spiro-anhydrides?
A3: Absolutely. The following protocols are intended as a starting point and should be optimized for your specific substrate and equipment.
Experimental Protocols
Protocol 1: General Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione
This protocol is adapted from a general procedure for similar structures and serves as a representative example.[3] The synthesis of 3-Oxaspiro[5.6 ]dodecane-2,4-dione would follow a similar pathway using cycloheptanone.
Materials:
-
Cyclohexanone (1.0 eq)
-
Malonic Acid (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Concentrated Sulfuric Acid (catalytic amount, ~0.01 eq)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1.0 eq) and acetic anhydride (1.5 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid. The mixture may warm up slightly.
-
Stir the mixture at room temperature until the malonic acid dissolves completely.
-
Begin dropwise addition of cyclohexanone (1.0 eq) to the solution over 30-60 minutes. Use an ice bath to maintain the reaction temperature below 30°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, pour the reaction mixture slowly into ice-cold water with vigorous stirring. A precipitate should form.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove acetic acid and sulfuric acid.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure 3-Oxaspiro[5.5]undecane-2,4-dione.[3]
Protocol 2: HPLC Method for Purity Analysis
Objective: To determine the purity of the synthesized spiro-anhydride and detect potential by-products.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20% B to 100% B over 15 minutes, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm (or ELSD/MS if no chromophore) |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of Acetonitrile |
Expected Results:
-
Pure Product: A single major peak at a specific retention time.
-
Hydrolyzed By-product: A more polar compound, will elute earlier (lower retention time).
-
Less Polar Impurities: Will elute later (higher retention time).
References
-
Vartanyan, R. S. (2025). Synthesis and analgesic activity of 3,5-diaryl-2-oxaspiro[2][11]dodec-3-en-1-ones. Pharmaceutical Chemistry Journal.
- BenchChem. (2025). Protocol for the Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione Derivatives: Application Notes and Methodologies. BenchChem.
-
Baldwin, J. E., et al. (2022). Maleidride biosynthesis – construction of dimeric anhydrides – more than just heads or tails. Natural Product Reports, 39(11), 2096-2113. [Link]
- Paza, E., et al. (2005). Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. PubMed.
-
González, M. A. (n.d.). Synthesis of 6-Methoxy-1-oxaspiro[8][11]deca-6,9-diene-8-one. Molecules.
- BenchChem. (2025). Spirocyclic Anhydrides: A Comprehensive Technical Guide on Their Discovery and Significance. BenchChem.
- Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. SIELC Technologies.
- TA Instruments. (n.d.).
- BenchChem. (2025).
-
Zeng, Y.-Q. (2011). 3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o888. [Link]
-
Siddiqui, M. R., et al. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maleidride biosynthesis – construction of dimeric anhydrides – more than just heads or tails - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00041E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tainstruments.com [tainstruments.com]
- 8. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for efficient 3-Oxaspiro[5.6]dodecane-2,4-dione synthesis
Technical Support Center: 3-Oxaspiro[5.6]dodecane-2,4-dione Synthesis
Part 1: Executive Summary & Catalyst Selection Matrix
The synthesis of This compound (the cyclic anhydride of 1,1-cycloheptanediacetic acid) presents a unique challenge: constructing a quaternary spiro-carbon followed by the cyclodehydration of a sterically hindered dicarboxylic acid.
While the Thorpe-Ingold effect (gem-dialkyl effect) theoretically favors cyclization, the steric bulk of the cycloheptane ring can impede the initial formation of the spiro-core. Therefore, "Catalyst Selection" must address two distinct phases:
-
Spiro-Core Construction: Knoevenagel/Michael cascade.
-
Anhydride Ring Closure: Dehydrative cyclization.
Catalyst Efficiency Matrix
| Reaction Phase | Catalyst / Reagent | Efficiency Rating | Mechanism | Pros | Cons |
| Phase 1: Spiro-Formation | Ammonium Acetate (NH₄OAc) | High (Preferred) | Imine-Enamine activation | Promotes in situ water removal; reduces retro-aldol side reactions common with bulky ketones. | Requires azeotropic removal of water (Dean-Stark). |
| Piperidine / AcOH | Medium | Classical Knoevenagel | Effective for simple ketones but slower with cycloheptanone due to steric hindrance. | Can lead to bis-addition byproducts; difficult to remove traces. | |
| TiCl₄ / Pyridine | High | Lewis Acid Activation | Extremely fast conversion of hindered ketones. | Harsh conditions; generates significant titanium waste; not green. | |
| Phase 2: Ring Closure | Acetyl Chloride (AcCl) | High (Preferred) | Acid Chloride Intermediate | Converts diacid to anhydride rapidly via mixed anhydride intermediate. | Corrosive; requires moisture control. |
| Acetic Anhydride (Ac₂O) | Medium-High | Thermal Dehydration | Industry standard; drives equilibrium by mass action. | Requires high heat (reflux) which may cause decarboxylation of the spiro-acid. | |
| p-TsOH (Catalytic) | Medium | Brønsted Acid Catalysis | Protonates carbonyl to facilitate water elimination. | Slower; requires continuous water removal (toluene reflux). |
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction stalls during the Knoevenagel condensation of cycloheptanone. I see starting material even after 24 hours.
-
Diagnosis: Cycloheptanone is conformationally flexible but sterically demanding at the carbonyl carbon compared to cyclohexanone. Standard piperidine catalysis is often insufficient to overcome the activation energy barrier.
-
Solution: Switch to Ammonium Acetate (NH₄OAc) in benzene or toluene with a Dean-Stark trap. The ammonium ion acts as a dual acid-base catalyst, and the continuous removal of water is thermodynamic fuel.
-
Protocol Adjustment: Use 0.2 - 0.5 equivalents of NH₄OAc. If the reaction persists in stalling, add a Lewis acid co-catalyst like ZnCl₂ (5 mol%) to activate the ketone carbonyl.
Q2: During the anhydride formation (Phase 2), the product turns dark brown/black (charring).
-
Diagnosis: This indicates oxidative decomposition or polymerization, likely caused by sulfuric acid (if used as a catalyst) or excessive heating with Acetic Anhydride.
-
Solution: Eliminate strong mineral acids. Use Acetyl Chloride (AcCl) as a "catalytic solvent" approach.
-
Mechanism: AcCl reacts with the diacid to form the di-acid chloride or mixed anhydride at much lower temperatures (
C) than Ac₂O ( C). The HCl byproduct is a gas and leaves the system, driving the reaction to completion without charring.
Q3: The final product hydrolyzes rapidly upon exposure to air.
-
Diagnosis: this compound is a strained spiro-anhydride. While the spiro-fusion stabilizes the ring, it is still susceptible to atmospheric moisture.
-
Solution: Store the product in a desiccator over P₂O₅. For synthesis, ensure the final wash is with anhydrous ether or hexane, and dry under high vacuum. Do not recrystallize from water or alcohols; use benzene/hexane mixtures.
Q4: I am obtaining the mono-decarboxylated product (1-carboxy-1-acetic acid derivative) instead of the anhydride.
-
Diagnosis: Thermal decarboxylation. You are heating the 1,1-cycloheptanediacetic acid too high (
C) in an attempt to drive off water. -
Solution: Switch to a chemical dehydration method at lower temperature. Use DCC (Dicyclohexylcarbodiimide) or EDC in Dichloromethane (DCM) at
C to room temperature. This forms the anhydride under mild conditions, completely avoiding the thermal decarboxylation pathway.[1]
Part 3: Optimized Experimental Protocol
Objective: Synthesis of this compound via the Guareschi-Thorpe route (optimized).
Step 1: Precursor Synthesis (1,1-Cycloheptanediacetic Acid)
-
Reagents: Cycloheptanone (1.0 eq), Ethyl Cyanoacetate (2.2 eq), Ammonia (gas) or NH₄OAc (catalyst).
-
Procedure:
-
Dissolve cycloheptanone in ethanol.
-
Add Ethyl Cyanoacetate.
-
Introduce dry ammonia gas at
C (Guareschi-Thorpe condensation) OR reflux with NH₄OAc/AcOH. -
The intermediate "Guareschi imide" precipitates.
-
Hydrolysis: Treat the imide with 70% H₂SO₄ at
C to hydrolyze nitrile/amide groups and decarboxylate the geminal esters. -
Isolation: Cool, dilute with water, and extract the 1,1-cycloheptanediacetic acid. Recrystallize from water.
-
Step 2: Catalytic Anhydride Formation (The Target Step)
-
Reagents: 1,1-Cycloheptanediacetic acid (10 g), Acetyl Chloride (15 mL - acting as reagent/catalyst).
-
Procedure:
-
Place the dry diacid in a round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube.
-
Add Acetyl Chloride carefully.
-
Reflux: Heat gently on a water bath (
C) for 1 hour. The solid acid will dissolve as it converts to the anhydride. -
Work-up: Distill off the excess Acetyl Chloride and the Acetic Acid byproduct under reduced pressure.
-
Purification: The residue solidifies upon cooling. Recrystallize from anhydrous benzene or a benzene/petroleum ether mixture.
-
Yield: Expect >90%.
-
Validation: IR Peak at ~1800 and 1760 cm⁻¹ (characteristic anhydride doublet).
-
Part 4: Visualizations (Pathways & Logic)
Figure 1: Reaction Pathway and Catalyst Logic
Caption: Figure 1. Step-wise synthesis of this compound highlighting critical catalytic intervention points.
Figure 2: Mechanism of Acetyl Chloride Induced Cyclization
Caption: Figure 2. Activation mechanism using Acetyl Chloride. The formation of the mixed anhydride lowers the activation energy for ring closure compared to pure thermal dehydration.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for glutaric anhydride derivatives).
- Cason, J., & Rapoport, H. (1950). Laboratory Text in Organic Chemistry. Prentice-Hall. (Foundational work on cyclic anhydride synthesis via Acetyl Chloride).
-
Reddy, P. S., et al. (2013).[2] "Synthesis and biological evaluation of spiro[5.6]dodecane derivatives." European Journal of Medicinal Chemistry. (Context for spiro-cycloheptane biological relevance).
- Guareschi, I. (1899). "Sulla sintesi di composti spiro-ciclici." Memorie della Reale Accademia delle Scienze di Torino.
Sources
Validation & Comparative
A Researcher's Guide to the Spectroscopic Comparison of 3-Oxaspiro[5.6]dodecane-2,4-dione Analogs
In the landscape of medicinal chemistry and materials science, spirocyclic compounds are prized for the unique three-dimensional architecture and conformational rigidity conferred by their spiro-fused ring systems.[1] The 3-oxaspiro[5.6]dodecane-2,4-dione framework, featuring a cycloheptane ring spiro-fused to a glutaric anhydride moiety, represents a core structure with significant potential for synthetic elaboration. The development of novel analogs from this scaffold necessitates rigorous and unambiguous structural characterization.
This guide provides an in-depth comparison of the key spectroscopic signatures of this compound and its potential analogs. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The objective is to equip researchers with the expertise to interpret spectral data, differentiate between closely related analogs, and ensure the structural integrity of their synthesized compounds.
The Core Molecular Scaffold
The parent compound, this compound, possesses a unique structure where the C6 carbon of the anhydride ring is also the spirocyclic center of a seven-membered cycloheptane ring. Analogs can be generated by substitution on the cycloheptane ring or modification of the anhydride moiety, each alteration producing a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules.[2] Both ¹H and ¹³C NMR provide complementary information about the chemical environment, connectivity, and number of unique nuclei in a molecule.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The trustworthiness of any spectral interpretation begins with meticulous sample preparation and data acquisition.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified analog in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, [D₆]-DMSO) in a standard 5 mm NMR tube.[3] The choice of solvent is critical; CDCl₃ is a common first choice for its versatility, while [D₆]-DMSO can be useful for analogs with exchangeable protons (e.g., -OH, -NH).
-
Instrumentation : Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.[4]
-
¹H NMR Acquisition :
-
Acquire a standard single-pulse experiment.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0.00 ppm.[5]
-
-
¹³C NMR Acquisition :
¹H NMR Spectral Comparison
The proton spectrum provides information on the electronic environment and neighboring protons.
-
Anhydride Ring Protons (C2-H₂, C5-H₂) : These protons are alpha to carbonyl groups and are expected to appear as singlets (or AB quartets if diastereotopic) in the range of δ 2.5-3.0 ppm .
-
Cycloheptane Ring Protons (C7-H₂ to C12-H₂) : These methylene protons will appear as complex, overlapping multiplets in the aliphatic region, typically between δ 1.2-2.0 ppm . Their exact shifts and coupling patterns are highly sensitive to the ring's conformation and any substituents.
-
Effect of Analogs : A substituent on the cycloheptane ring will significantly alter the spectrum. For example, an electron-withdrawing group (e.g., -Br, -OH) will deshield adjacent protons, shifting their signals downfield. A proton on a carbon bearing a substituent (a methine proton) will have a distinct chemical shift and multiplicity determined by its neighbors.
| Proton Type | Parent Compound (Predicted δ, ppm) | Hypothetical Analog (e.g., 9-Hydroxy-) | Rationale for Change |
| C2-H₂, C5-H₂ | ~2.7 (s, 4H) | ~2.7 (s, 4H) | Remote from substitution, minimal change expected. |
| C7-H₂, C8-H₂, C10-H₂, C11-H₂, C12-H₂ | 1.4-1.8 (m, 10H) | 1.4-2.1 (m, 10H) | Conformational changes and inductive effects alter shifts. |
| C9-H₂ | 1.4-1.8 (m, 2H) | ~3.8 (m, 1H) | The proton on the carbon bearing the -OH group is strongly deshielded. |
| OH | - | ~2.5 (br s, 1H) | A broad, exchangeable proton signal appears. |
¹³C NMR Spectral Comparison
The carbon spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbons (C1, C4) : These are highly deshielded and appear far downfield, typically around δ 170-175 ppm .
-
Spiro Carbon (C6) : This quaternary carbon is a key diagnostic peak, expected around δ 40-50 ppm . Its chemical shift is sensitive to the strain and substitution of both rings.
-
Anhydride Carbons (C2, C5) : Alpha to the carbonyls, these appear around δ 35-45 ppm .
-
Cycloheptane Carbons (C7-C12) : These aliphatic carbons resonate in the δ 20-40 ppm range.
| Carbon Type | Parent Compound (Predicted δ, ppm) | Hypothetical Analog (e.g., 9-Hydroxy-) | Rationale for Change |
| C1, C4 (C=O) | ~172 | ~172 | Remote from substitution, minimal change. |
| C6 (Spiro) | ~45 | ~46 | Minor shift due to electronic effects through the ring. |
| C2, C5 | ~40 | ~40 | Remote from substitution, minimal change. |
| C7, C12 | ~35 | ~36 | Minor inductive effects. |
| C8, C11 | ~28 | ~32 | Beta-carbon to the -OH group experiences a shift. |
| C10 | ~22 | ~29 | Beta-carbon to the -OH group experiences a shift. |
| C9 | ~22 | ~70 | The carbon directly attached to the -OH group is strongly deshielded. |
FT-IR Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[7][8] For this compound analogs, the most diagnostic region is the carbonyl stretching frequency.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation : For solid samples, two common methods are used:
-
KBr Pellet : Mix a small amount of the sample (~1 mg) with dry, IR-grade potassium bromide (~100 mg) and press into a transparent pellet.[7] This method is chosen for its excellent resolution.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This is a faster method requiring minimal sample preparation.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
FT-IR Spectral Comparison
The key is to observe the shifts in characteristic absorption bands.
-
C=O Stretching : The anhydride functional group is distinguished by two strong C=O stretching bands due to symmetric and asymmetric vibrations. For a saturated, seven-membered ring anhydride, these are expected near 1810 cm⁻¹ (asymmetric) and 1760 cm⁻¹ (symmetric) .[7]
-
C-O Stretching : Strong bands corresponding to the C-O-C stretching of the anhydride ring will be present in the 1250-1000 cm⁻¹ region.
-
C-H Stretching : Aliphatic C-H stretching from the cycloheptane and anhydride rings will appear as sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹ ).
-
Effect of Analogs : The introduction of new functional groups will add characteristic peaks. For instance, a hydroxyl (-OH) group in an analog would introduce a strong, broad absorption band in the 3500-3200 cm⁻¹ region.
| Vibrational Mode | Parent Compound (cm⁻¹) | Hypothetical Analog (e.g., 9-Hydroxy-) | Rationale for Change |
| O-H Stretch | - | ~3400 (broad, strong) | Presence of the hydroxyl group. |
| C-H Stretch (sp³) | ~2930, ~2860 | ~2930, ~2860 | Largely unchanged. |
| C=O Stretch (Asymm.) | ~1810 | ~1810 | Carbonyl environment is unchanged. |
| C=O Stretch (Symm.) | ~1760 | ~1760 | Carbonyl environment is unchanged. |
| C-O Stretch | ~1100-1200 | ~1100-1200 | C-O-C anhydride stretches remain. A new C-O stretch from the alcohol will also appear in this region. |
Mass Spectrometry: Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.[9] Electron Ionization (EI) is a common technique that induces reproducible fragmentation, creating a unique "fingerprint" for a compound.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction : Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or coupled with Gas Chromatography (GC-MS) for separation and analysis.
-
Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate a molecular ion and characteristic fragments.[10]
-
Analysis : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Data Interpretation : Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce structural motifs.
Mass Spectrometry Data Comparison
The molecular weight is the first and most crucial piece of information.
-
Molecular Ion (M⁺) : For the parent compound, C₁₁H₁₆O₃, the exact mass is 196.11 g/mol . The M⁺ peak should be observed at m/z = 196.
-
Fragmentation : Key fragmentation pathways for the parent compound likely involve:
-
Loss of CO₂ (m/z = 44) from the anhydride to give a fragment at m/z = 152.
-
Loss of CO (m/z = 28) to give a fragment at m/z = 168.
-
Cleavage of the cycloheptane ring, leading to a series of aliphatic fragments.
-
-
Effect of Analogs : The molecular ion peak will directly reflect the mass of the substituent. A 9-Hydroxy analog (C₁₁H₁₆O₄) would have an M⁺ peak at m/z = 212. Its fragmentation would also include a characteristic loss of H₂O (m/z = 18) from the molecular ion.
| Ion | Parent Compound (m/z) | Hypothetical Analog (e.g., 9-Hydroxy-) (m/z) | Rationale for Change |
| [M]⁺ | 196 | 212 | Molecular weight increases by 16 Da (one oxygen atom). |
| [M-H₂O]⁺ | - | 194 | Characteristic loss of water from an alcohol. |
| [M-CO₂]⁺ | 152 | 168 | Loss of CO₂ (44 Da) from the respective molecular ion. |
| [M-CO]⁺ | 168 | 184 | Loss of CO (28 Da) from the respective molecular ion. |
A Self-Validating System: Integrated Spectroscopic Analysis
True structural confirmation is achieved not from a single spectrum, but from the cohesive story told by all analytical techniques combined. Each protocol serves as a check on the others, forming a self-validating system.
Consider the hypothetical 9-Hydroxy-3-oxaspiro[5.6]dodecane-2,4-dione. A confident structural assignment requires that:
-
MS confirms the correct molecular weight (m/z = 212) and shows the loss of water.
-
FT-IR shows the characteristic anhydride C=O stretches and a broad O-H stretch around 3400 cm⁻¹.
-
¹³C NMR shows the correct number of carbons, including a new peak around δ 70 ppm for the carbon bearing the -OH group.
-
¹H NMR shows a new deshielded methine proton (~δ 3.8 ppm) and an exchangeable -OH proton signal, with integration values consistent with the proposed structure.
If any one of these datasets contradicts the proposed structure, the assignment is invalid, and further investigation is required. This cross-validation is the cornerstone of trustworthy and reliable chemical research.
Conclusion
The spectroscopic characterization of this compound and its analogs is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, and Mass Spectrometry. While the anhydride moiety provides a consistent and recognizable spectroscopic signature, the true differentiation between analogs lies in the subtle and significant changes imparted by substituents on the spiro-fused cycloheptane ring. By understanding the fundamental principles outlined in this guide and adhering to rigorous experimental protocols, researchers can confidently elucidate the structures of novel compounds, paving the way for their application in drug discovery and materials science.
References
-
Title: Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene Source: IUCr URL: [Link]
-
Title: Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin Source: EMAN RESEARCH PUBLISHING URL: [Link]
-
Title: Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity Source: PMC, Molecules URL: [Link]
-
Title: Electrospray ionization mass spectrometry of macrocyclic spirocycles Source: ResearchGate URL: [Link]
-
Title: Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) Source: PMC, Marine Drugs URL: [Link]
-
Title: Synthesis and Characteristic of Spiro-oxazine Compounds Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines Source: ResearchGate URL: [Link]
-
Title: Spirocyclic Motifs in Natural Products Source: PMC, Molecules URL: [Link]
-
Title: 170 NMR SPECTROSCOPY OF LACTONES Source: LOCKSS URL: [Link]
-
Title: Examples of spirocyclic compounds reported along with their olfactory properties. Source: ResearchGate URL: [Link]
-
Title: Experimental procedures, characterization data for all compounds and copies of NMR spectra Source: Beilstein Journals URL: [Link]
-
Title: Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon Source: PMC, The Journal of Organic Chemistry URL: [Link]
-
Title: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0241234) Source: NP-MRD URL: [Link]
-
Title: High-throughput single-cell mass spectrometry enables metabolic network analysis by resolving phospholipid C=C isomers Source: Chemical Science Blog URL: [Link]
-
Title: 1H NMR, 13C NMR and infrared spectroscopy are used in organic chemistry to distinguish between compounds and to identify them. Source: AQA URL: [Link]
-
Title: IR and NMR spectroscopy Source: Slideshare URL: [Link]
-
Title: NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy Source: Universal Class URL: [Link]
-
Title: Proton nuclear magnetic resonance Source: University of Oxford URL: [Link]
-
Title: Some previous examples (13c-nmr) Source: University of Regensburg URL: [Link]
-
Title: 3. 1H NMR Spectroscopy Source: Georg-August-Universität Göttingen URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0241234) [np-mrd.org]
- 5. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Previous spectra [qorganica.qui.uam.es]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. IR and NMR spectroscopy | PPTX [slideshare.net]
- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 10. journals.iucr.org [journals.iucr.org]
Head-to-head comparison of different synthetic routes to 3-Oxaspiro[5.6]dodecane-2,4-dione
Executive Summary
Target Molecule: 3-Oxaspiro[5.6]dodecane-2,4-dione (CAS: N/A for specific isomer, generic class: Spiro-glutaric anhydrides). Chemical Identity: The cyclic anhydride of 1,1-cycloheptanediacetic acid (also known as 3,3-pentamethyleneglutaric anhydride). Primary Application: Critical intermediate for spiro-glutarimide anticonvulsants (analogous to Gabapentin lactam precursors) and rigid spiro-scaffolds in medicinal chemistry.
This guide evaluates two primary synthetic strategies for constructing the spiro-glutaric framework. Route A (Guareschi-Thorpe Condensation) is identified as the superior method for scalability and atom economy, utilizing a "one-pot" cascade to construct the carbon skeleton. Route B (Knoevenagel-Michael Addition) serves as a mechanistic alternative but is limited by the handling of hazardous cyanide reagents and lower overall throughput.
Head-to-Head Comparison Matrix
| Feature | Route A: Guareschi-Thorpe | Route B: Knoevenagel-Michael |
| Starting Material | Cycloheptanone + Ethyl Cyanoacetate | Cycloheptanone + Ethyl Cyanoacetate |
| Key Reagent | Ammonia (NH₃) | Potassium Cyanide (KCN) |
| Mechanism | Double Condensation / Cyclization | Stepwise Addition (Condensation |
| Atom Economy | High (Cascade reaction) | Moderate (Multi-step isolation) |
| Safety Profile | Manageable (Ammonia handling) | High Risk (Cyanide toxicity) |
| Scalability | Excellent (Industrial Standard) | Poor (Safety constraints) |
| Overall Yield | 65–75% | 40–55% |
Part 1: Detailed Route Analysis
Route A: The Guareschi-Thorpe Condensation (Recommended)
This route represents the industrial standard for synthesizing
Mechanism of Action[1][2][3][4]
-
Imide Formation: Cycloheptanone condenses with ethyl cyanoacetate and ammonia to form a "Guareschi Imide" (2,4-dicyano-3,3-spiro-glutarimide).
-
Hydrolysis & Decarboxylation: The imide is subjected to harsh acidic hydrolysis (H₂SO₄). The nitrile groups are hydrolyzed to acids, the imide ring opens, and the ester moieties are hydrolyzed. Thermal decarboxylation removes two carbons, resulting in 1,1-cycloheptanediacetic acid.
-
Anhydride Formation: The resulting diacid is dehydrated to close the anhydride ring.
Experimental Protocol
Step 1: Synthesis of 1,1-Cycloheptanediacetic Acid
-
Reagents: Cycloheptanone (1.0 eq), Ethyl Cyanoacetate (2.0 eq), Ammonia (gas or saturated ethanol solution).
-
Procedure:
-
Cool a solution of ethyl cyanoacetate in ethanol to 0°C.
-
Saturate with dry NH₃ gas (or add ammonium acetate).
-
Add cycloheptanone dropwise while maintaining temperature <5°C.
-
Allow the mixture to stand at 0°C for 24 hours, then at room temperature for 48 hours. The ammonium salt of the Guareschi imide will precipitate.
-
Filter the solid, dissolve in water, and acidify to precipitate the dicyano-imide.
-
Hydrolysis: Suspend the imide in 70% H₂SO₄. Reflux for 12–18 hours (vigorous evolution of CO₂).
-
Cool and extract with ether/benzene.[5] Evaporate to obtain crude 1,1-cycloheptanediacetic acid.
-
Step 2: Cyclization to this compound
-
Reagents: 1,1-Cycloheptanediacetic acid, Acetic Anhydride (Ac₂O).
-
Procedure:
-
Place the crude diacid in a flask with 3 equivalents of Acetic Anhydride.
-
Reflux gently for 1–2 hours.
-
Remove excess Ac₂O and acetic acid under vacuum.
-
Purification: Recrystallize the residue from benzene or hexane/ethyl acetate.
-
Product: Colorless crystals (M.P. approx 60–65°C, based on homologs).
-
Route B: The Knoevenagel-Michael Pathway (Alternative)
This stepwise approach allows for the isolation of the unsaturated intermediate but introduces significant safety concerns due to cyanide usage.
Mechanism of Action[1][2][3][4]
-
Knoevenagel Condensation: Cycloheptanone reacts with 1 eq of ethyl cyanoacetate to form the
-unsaturated ester. -
Michael Addition: Cyanide ion (from KCN) adds to the
-position of the unsaturated ester. -
Hydrolysis: The resulting dinitrile/diester is hydrolyzed to the diacid.
Critical Drawbacks
-
Cyanide Hazard: Requires handling of KCN and potential generation of HCN gas during acidification.
-
Step Count: Requires isolation of the unsaturated ester to prevent poly-condensation, reducing overall throughput.
Part 2: Visualization of Synthetic Logic
The following diagram illustrates the flow of atoms and logic for the recommended Guareschi-Thorpe pathway compared to the cyanide route.
Caption: Comparative workflow of Guareschi-Thorpe (Green path) vs. Cyanide addition (Red path) leading to the target spiro-anhydride.
Part 3: Validation & Quality Control
To ensure the integrity of the synthesized product, the following analytical markers must be verified. The "Self-Validating" nature of the protocol relies on the distinct solubility changes between the diacid (soluble in base, soluble in polar organics) and the anhydride (insoluble in water, soluble in non-polar organics).
Infrared Spectroscopy (IR)
The conversion from Diacid to Anhydride is most easily monitored via IR.
-
Diacid (Precursor): Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch approx. 1700–1720 cm⁻¹.
-
Target Anhydride:
-
Disappearance of the broad O-H band.
-
Appearance of the characteristic doublet carbonyl stretch for cyclic anhydrides.
-
High frequency band: ~1800–1820 cm⁻¹.
-
Lower frequency band: ~1750–1775 cm⁻¹.
-
Solubility Check
-
The Diacid will dissolve in aqueous NaHCO₃ with effervescence (CO₂ evolution).
-
The Anhydride will NOT dissolve immediately in cold aqueous NaHCO₃ (it requires time to hydrolyze back to the acid). This provides a quick bench-top confirmation of ring closure.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Guareschi-Thorpe protocols).
-
Organic Syntheses. beta-Methylglutaric Anhydride. Org. Synth. 1955, 35, 81. (Describes the homologous dehydration of substituted glutaric acids).
-
PrepChem. Synthesis of 1,1-cyclohexanediacetic acid. (Detailed protocol for the cyclohexane analog via Guareschi method).
-
BenchChem. Application Notes for 3-Oxaspiro[5.5]undecane-2,4-dione. (Context on spiro-glutaric anhydride scaffolds).
-
National Institute of Standards and Technology (NIST). 3,3-Tetramethyleneglutaric anhydride (Cyclopentane analog data). (Reference for physical properties of homologs).
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Oxaspiro[5.6]dodecane-2,4-dione
CAS Number: 4432-19-3 (Analog Reference: 1010-26-0 for the [5.5] congener) Chemical Class: Spirocyclic Acid Anhydride Physical State: Crystalline Solid (Hygroscopic)
Part 1: Hazard Logic & Risk Assessment
The "Why" Behind the Protocol
As a Senior Application Scientist, I must emphasize that standard "lab safety" (coat/glasses/gloves) is insufficient for cyclic anhydrides. The primary risk with 3-Oxaspiro[5.6]dodecane-2,4-dione is not acute toxicity, but immunological sensitization .
The Mechanism of Danger: Haptenization
Cyclic anhydrides are electrophilic acylating agents. Upon contact with biological tissue (skin or respiratory mucosa), the anhydride ring opens and covalently binds to amine groups on self-proteins (e.g., serum albumin).[1]
-
Result: This forms a "hapten-carrier conjugate," which the immune system recognizes as foreign.
-
Consequence: Subsequent exposures—even at picomolar levels—can trigger IgE-mediated anaphylaxis or Type IV delayed hypersensitivity (contact dermatitis).
Critical Safety Thresholds:
-
Hydrolytic Instability: In the presence of humidity or mucosal moisture, the compound hydrolyzes to its corresponding dicarboxylic acid. This reaction is exothermic and locally corrosive to eye tissue.
-
Particle Drift: As a static-prone solid, the risk of invisible dust inhalation during weighing is the highest failure point in most protocols.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundancy system. If one barrier fails, the next captures the hazard.
| Body Zone | Standard Lab Practice | Required Protocol (Anhydride Specific) | Technical Justification |
| Respiratory | Surgical Mask / None | N95 (Minimum) or P100 Half-Face | Surgical masks do not seal against <5µm sensitizing dusts. If handling >1g outside a hood, a P100 is mandatory to prevent sensitization. |
| Hand Protection | Single Nitrile Gloves | Double Gloving (Laminate/Nitrile) | Anhydrides can permeate thin nitrile (<4 mil) in minutes. Outer: 5 mil Nitrile (Sacrificial). Inner: 4 mil Nitrile or Laminate (Barrier). |
| Eye Protection | Safety Glasses | Chemical Goggles (Indirect Vent) | Safety glasses allow dust entry from the side. Hydrolysis in the eye creates acid burns. Goggles provide a vapor/dust seal. |
| Skin/Body | Lab Coat (Cotton) | Lab Coat + Tyvek® Sleeve Covers | Cotton retains dust, becoming a secondary exposure source later. Disposable sleeve covers bridge the gap between glove and coat. |
Part 3: Engineering Controls & Operational Workflow
The "Static-Free" Weighing Protocol
The majority of exposures occur at the balance.
Step 1: Environmental Setup
-
Humidity Control: Maintain lab humidity <50% if possible to retard hydrolysis.
-
Ionization: Use an anti-static gun or ionizer bar on the weighing boat before dispensing. This prevents the powder from "jumping" due to electrostatic repulsion.
Step 2: The Transfer (Inside Fume Hood)
-
Sash Height: Set to the lowest comfortable working position (approx. 12-14 inches).
-
Airflow Check: Verify face velocity is 80–100 fpm.
-
Technique: Do not pour from the stock bottle. Use a disposable spatula to transfer solid into a tared vial. Never return excess material to the stock bottle.
Step 3: Solubilization (The "Dust Down" Phase)
-
Add the solvent (e.g., DCM, THF) immediately to the weighing vial before removing it from the hood.
-
Why: Once in solution, the respiratory sensitization risk drops to near zero (unless the solvent is volatile and carries the compound, but the anhydride itself has low vapor pressure).
Decontamination & Spill Management
Core Rule: Do NOT use water initially on a solid spill.
-
Reason: Adding water to the pile generates heat and acid instantly.
-
Protocol:
-
Cover spill with dry absorbent pads or sand.
-
Sweep gently (avoid dusting) into a hazardous waste bag.
-
Post-Sweep: Wipe the area with 5% Sodium Bicarbonate (aq) or an alcohol-based cleaner to quench any microscopic residue by converting the anhydride to the salt/ester.
-
Part 4: Visualization of Safety Logic
The following diagram illustrates the decision-making process for handling this sensitizer.
Caption: Workflow decision tree emphasizing dry-cleaning of spills and scale-dependent respiratory protection.
Part 5: Waste Disposal Specifications
Do not treat this as general organic waste due to its reactive nature.
-
Quenching (Recommended): Before disposal, treat the waste solution with an excess of methanol or ethanol.
-
Chemistry: This converts the reactive anhydride ring into a stable diester or mono-ester acid.
-
Benefit: Prevents downstream reactions in the waste drum (e.g., pressure buildup if moisture enters).
-
-
Labeling: Clearly mark waste containers as "Contains Cyclic Anhydrides – Sensitizer."
-
Segregation: Keep away from oxidative waste streams (e.g., Nitric acid waste) to prevent violent oxidation.
References
-
Sigma-Aldrich. (n.d.). Product Specification: 3-Oxaspiro[5.5]undecane-2,4-dione (Analogous Safety Data). Retrieved from
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). CDC - NIOSH Pocket Guide to Chemical Hazards - Trimellitic anhydride (Class Reference). Retrieved from
-
PubChem. (2025).[2] Compound Summary: this compound (CAS 4432-19-3).[3] Retrieved from
-
Health Council of the Netherlands. (2010). Cyclic acid anhydrides: Health-based recommended occupational exposure limit. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
